molecular formula C11H16N2OS B4721736 N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea

N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea

Cat. No. B4721736
M. Wt: 224.32 g/mol
InChI Key: ZTGLIKOGAWPXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea (HET) is a compound that has been studied extensively in the field of biochemistry and pharmacology. It is a member of the thiourea family of compounds, which are known for their diverse biological activities. HET has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea is not yet fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. Studies have also suggested that N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea may have potential applications in the treatment of diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea in lab experiments is its relatively low toxicity and ease of synthesis. It has also been shown to be stable under a range of conditions, making it a useful tool for researchers. However, one limitation of using N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for research on N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea, including investigating its potential applications in the treatment of neurodegenerative diseases, diabetes, and cardiovascular disease. Further studies are also needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea and to identify potential drug targets. Additionally, there is potential for the development of new derivatives of N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea with enhanced activity and specificity.

Scientific Research Applications

N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. Some of the most promising areas of research include its use as an antioxidant, anti-inflammatory agent, and anti-tumor agent. Studies have also shown that N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-hydroxyethyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c14-9-8-13-11(15)12-7-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGLIKOGAWPXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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